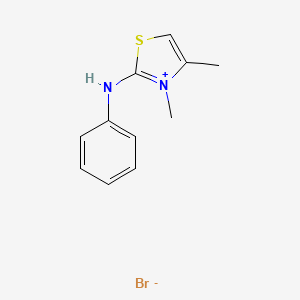

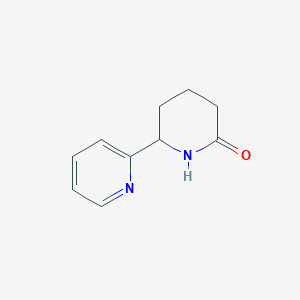

3,4-Dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4-Dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide” is a derivative of thiazole, which is a heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Synthesis Analysis

Thiazoles are synthesized by researchers who have developed compounds containing the thiazole ring with variable substituents as target structures . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant antimycobacterial, antimicrobial, antidiabetic, and antioxidant . The biological activities of most potent 2,4-disubstituted thiazoles have been investigated by various researchers .Scientific Research Applications

Palladium-Catalyzed Aminocarbonylations

Research demonstrates the use of dimethylformamide (DMF) as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, including the synthesis of aryl amides from amines like benzylamine and aniline. This method, which relies on in situ generation of carbon monoxide, could potentially be applied to synthesize related compounds, highlighting the versatility of palladium-catalyzed reactions in organic synthesis (Wan, Alterman, Larhed, & Hallberg, 2002).

Antimycobacterial Activities

Derivatives of related thiazole compounds have been synthesized and evaluated for their effects against Mycobacterium species. The study found that these compounds exhibit antimycobacterial activity and were assessed for cytotoxicity, suggesting that derivatives of 3,4-Dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine; bromide may also hold potential as antimicrobial agents (de Souza et al., 2002).

Novel Aromatic Nucleophilic Substitution

Research on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, leading to N-substituted 3-amino-2-nitrobenzo[b]thiophenes, illustrates the potential for novel nucleophilic substitution reactions involving thiazole derivatives. This could hint at synthetic routes for creating or modifying compounds similar to 3,4-Dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine; bromide, expanding the toolkit for designing new molecules (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Cobalt(II), Nickel(II), and Copper(II) Compounds

Template reactions involving enantiomerically pure 2-amino-thiazoles have been used to synthesize coordination compounds of Cobalt(II), Nickel(II), and Copper(II). This research underscores the potential of thiazole derivatives in metal coordination chemistry, possibly leading to applications in catalysis, materials science, or medicinal chemistry (Ramírez-Trejo et al., 2010).

Synthesis of New Heterocycles

The synthesis of new heterocycles, including thiazolo[3,2-d][1,4,2]diazaphosphole derivatives, showcases the potential for creating diverse heterocyclic compounds from thiazolium bromides. This could imply a wide range of applications in designing new molecules with specific functionalities or properties (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the biological activity of the target, resulting in the observed therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways . For instance, they may activate or inhibit certain enzymes or receptors in the biological systems , leading to downstream effects such as modulation of neurotransmitter synthesis or energy metabolism .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Future Directions

The future directions in the research of thiazole derivatives like “3,4-Dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide” could involve further exploration of their biological activities and potential applications in medicine. The development of new synthesis methods and the investigation of their structure-activity relationships could also be areas of interest .

properties

IUPAC Name |

3,4-dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZUODLFNIRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

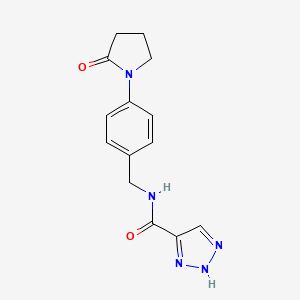

![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)

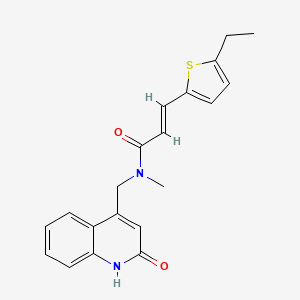

![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)

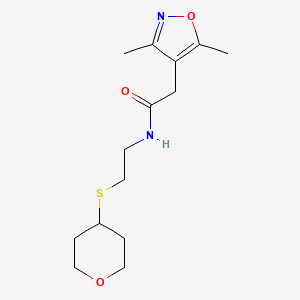

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)